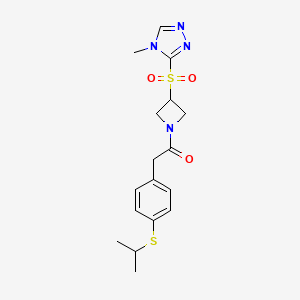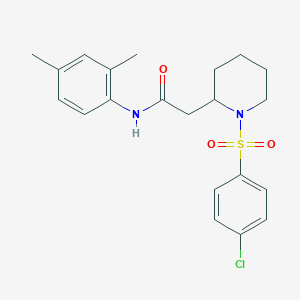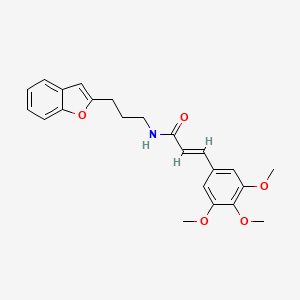![molecular formula C8H12N2O B2714149 N-[2-(1H-吡咯-1-基)乙基]乙酰胺 CAS No. 73627-16-4](/img/structure/B2714149.png)
N-[2-(1H-吡咯-1-基)乙基]乙酰胺
描述
“N-[2-(1H-pyrrol-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H12N2O . It’s also known as 1-(2-acetylaminoethyl)pyrrole .
Synthesis Analysis
The synthesis of compounds similar to “N-[2-(1H-pyrrol-1-yl)ethyl]acetamide” often involves condensation reactions . For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives can be used to prepare similar compounds .Molecular Structure Analysis
The molecular structure of “N-[2-(1H-pyrrol-1-yl)ethyl]acetamide” consists of a pyrrole ring attached to an ethyl group, which is further connected to an acetamide group .科学研究应用
Antibacterial Activity
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide: and its derivatives have been investigated for their antibacterial potential. In a recent study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated . These compounds demonstrated appreciable action against both dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Additionally, some derivatives exhibited strong antibacterial properties, making them promising candidates for future therapeutic development.
Antitubercular Activity
Several derivatives of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide have been explored for their antitubercular effects. These compounds may serve as potential agents against tuberculosis. The same study mentioned earlier found that certain derivatives displayed significant antitubercular activity .
Cell Growth Suppression
In a different context, a compound related to N-[2-(1H-pyrrol-1-yl)ethyl]acetamide was found to suppress cell growth. Specifically, it increased cell-specific glucose uptake rate and intracellular adenosine triphosphate during monoclonal antibody production .
Anti-Tumoral Effects
Researchers have investigated the effects of a novel compound containing a similar pyrrole moiety on tumor cell viability. This compound demonstrated anti-tumoral effects in human tumor cell lines, including tongue squamous cell carcinoma (CAL 27) and pharynx squamous cell carcinoma (FaDu) .
Antihypertensive Potential
While not directly related to N-[2-(1H-pyrrol-1-yl)ethyl]acetamide , imidazole-containing compounds have been synthesized and evaluated for antihypertensive activity. These compounds may offer therapeutic benefits in managing hypertension .
Future Therapeutic Possibilities
Given the pronounced docking properties and biological activity observed in studies, compounds related to N-[2-(1H-pyrrol-1-yl)ethyl]acetamide hold promise for future therapeutic applications in the biological and medical sciences .
未来方向
The future directions for “N-[2-(1H-pyrrol-1-yl)ethyl]acetamide” and similar compounds could involve further exploration of their biological activities. For instance, some compounds have shown strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
属性
IUPAC Name |
N-(2-pyrrol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-3,5-6H,4,7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNREVYHRIRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2714066.png)
![2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2714070.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)
![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)


![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)


![2-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2714085.png)


![{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2714089.png)